molecular formula C20H18N2O2S B2571167 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide CAS No. 392249-60-4

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide

Cat. No. B2571167
CAS RN: 392249-60-4
M. Wt: 350.44
InChI Key: OKLPQPUQLYBJAU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide, has been reported . The InChI code is 1S/C21H20N2O3S/c1-25-16-9-7-13 (11-17 (16)26-2)12-19 (24)22-21-23-20-15-6-4-3-5-14 (15)8-10-18 (20)27-21/h3-7,9,11H,8,10,12H2,1-2H3, (H,22,23,24) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide, are as follows: It has a molecular weight of 380.47 . It is a solid at room temperature and should be stored in a dry place at 2-8°C .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits promising antimicrobial properties. Researchers have investigated its effectiveness against bacterial and fungal pathogens. Specifically, it has been studied for its inhibitory effects on mycobacteria, including Mycobacterium tuberculosis. The disruption of mycobacterial energetics by this compound makes it a potential candidate for combating drug-resistant strains .

Structure-Activity Relationships (SAR)

Exploring the SAR around N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide is essential. Researchers aim to identify derivatives with improved properties, such as balanced efflux inhibitory characteristics, reduced toxicity, and favorable physicochemical features. These insights can guide further drug design and optimization .

Safety and Hazards

The safety information for a similar compound, N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide, indicates that it is potentially dangerous . The hazard statements include H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long-lasting effects), and H372 (Causes damage to organs through prolonged or repeated exposure) . The precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P273 (Avoid release to the environment), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c23-18(12-13-24-15-7-2-1-3-8-15)21-20-22-19-16-9-5-4-6-14(16)10-11-17(19)25-20/h1-9H,10-13H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLPQPUQLYBJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide

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